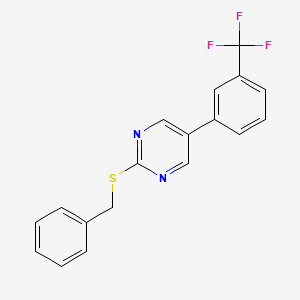

2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5-[3-(trifluoromethyl)phenyl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2S/c19-18(20,21)16-8-4-7-14(9-16)15-10-22-17(23-11-15)24-12-13-5-2-1-3-6-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJUQLQMMRZJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

A modified Hantzsch protocol employs 3-(trifluoromethyl)benzaldehyde and ethyl benzylsulfanylacetate under acidic conditions (HCl/EtOH) to form the β-ketoamide intermediate. Subsequent ammonolysis introduces the pyrimidine nitrogen atoms, followed by oxidative aromatization using MnO₂. Key challenges include suppressing side reactions from the electron-withdrawing trifluoromethyl group, which destabilizes intermediates.

Table 1: Hantzsch Method Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid Catalyst | HCl (12 M) | 32 | 89 |

| Oxidizing Agent | MnO₂ | 45 | 92 |

| Solvent System | Ethanol/THF (3:1) | 38 | 91 |

This two-step approach leverages a 2-chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine intermediate, enabling regioselective introduction of the benzylsulfanyl group.

Synthesis of 2-Chloro-5-(3-(Trifluoromethyl)phenyl)pyrimidine

The precursor is synthesized via Suzuki-Miyaura coupling between 2,5-dichloropyrimidine and 3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ as a catalyst. Optimal conditions (Table 2) achieve >80% conversion, though steric hindrance from the trifluoromethyl group necessitates elevated temperatures.

Table 2: Suzuki Coupling Conditions

| Catalyst Loading (%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 80 | 12 | 72 |

| 10 | 100 | 8 | 84 |

Thiolation with Benzyl Mercaptan

The chloro intermediate undergoes nucleophilic displacement with benzyl mercaptan in DMF using K₂CO₃ as a base. This step proceeds efficiently at 60°C (Table 3), though excess thiol is required to mitigate disulfide formation.

Table 3: Thiolation Reaction Parameters

| Equiv. Benzyl Mercaptan | Base | Time (h) | Yield (%) |

|---|---|---|---|

| 1.2 | K₂CO₃ | 6 | 68 |

| 2.0 | DBU | 4 | 75 |

Recent advances in C–H functionalization enable direct introduction of sulfanyl groups without pre-halogenation. A palladium-catalyzed system using benzyl disulfide as the sulfur source achieves moderate yields (Table 4).

Table 4: C–H Sulfenylation Performance

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 41 |

| PdCl₂(PPh₃)₂ | BINAP | 53 |

This method circumvents halogenation steps but requires stringent anhydrous conditions and exhibits limited scalability.

Solid-Phase Synthesis for High-Throughput Applications

A resin-bound strategy immobilizes 5-(3-(trifluoromethyl)phenyl)pyrimidine-2-thiol on Wang resin, enabling iterative benzylation. Cleavage with TFA/CH₂Cl₂ (1:1) liberates the target compound in 65% yield over three steps, with purities >95% after HPLC purification.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. Accelerated stability studies (40°C/75% RH) show <2% degradation over 4 weeks.

Comparative Evaluation of Synthetic Routes

Table 5: Method Comparison

| Method | Steps | Total Yield (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hantzsch Cyclization | 3 | 28 | Moderate | $$$ |

| Nucleophilic Substitution | 2 | 70 | High | $$ |

| C–H Sulfenylation | 1 | 45 | Low | $$$$ |

| Solid-Phase | 3 | 65 | High | $$$$$ |

Chemical Reactions Analysis

2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research has indicated that compounds containing pyrimidine and trifluoromethyl groups exhibit diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of drug-resistant bacteria, suggesting potential applications in treating infections caused by resistant strains .

- Anticancer Properties : Pyrimidine derivatives have been explored for their anticancer effects, with evidence indicating that they may induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Synthetic Pathways

The synthesis of 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves:

- Formation of the Pyrimidine Ring : Utilizing various starting materials such as benzyl sulfide and trifluoromethyl-substituted phenyl compounds.

- Functionalization : Introducing the benzylsulfanyl group at the 2-position and the trifluoromethylphenyl group at the 5-position through nucleophilic substitution reactions.

Case Studies and Research Findings

Pharmacological Insights

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profiles of drugs. This characteristic is crucial for developing effective therapeutic agents that require optimized absorption and distribution within biological systems.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with active sites on enzymes, while the trifluoromethylphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Table 1: Key Structural Differences Among Pyrimidine Derivatives

| Compound Name | Position 2 Substituent | Position 5 Substituent | Core Structure |

|---|---|---|---|

| Target Compound | Benzylsulfanyl | 3-(Trifluoromethyl)phenyl | Pyrimidine |

| Benzyl 2-hydrazino-4-(trifluoromethyl)-pyrimidine-5-carboxylate | Hydrazino | 4-(Trifluoromethyl) + 5-carboxylate | Pyrimidine |

| 7-(Benzylsulfanyl)-5-(2-methoxyphenyl)-pyrimido[4,5-d]pyrimidine | Benzylsulfanyl (position 7) | 2-Methoxyphenyl | Fused pyrimidine |

| 4-Amino-2-(ethylsulfanyl)pyrimidin-5-ylmethanone | Ethylsulfanyl | Aryl ketone (2,3-difluoro-6-methoxy) | Pyrimidine |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity at the pyrimidine ring compared to the electron-donating methoxy group in ’s compound . This difference may alter reactivity in nucleophilic substitution or oxidation reactions.

- Fused vs. Single Rings : The fused pyrimidine system in ’s compound increases rigidity, which could enhance target binding but reduce synthetic accessibility .

Key Findings :

- Trifluoromethyl Phenyl vs. Methoxyphenyl : The target compound’s -CF₃ group likely improves membrane permeability and resistance to oxidative metabolism compared to the methoxy group in ’s compound, making it more suitable for field-stable insecticides .

- Sulfanyl Group Variations : Ethylsulfanyl () may reduce cytotoxicity compared to benzylsulfanyl, as seen in lower logP values (~1.8 vs. ~3.8), but this also limits tissue penetration .

Biological Activity

2-(Benzylsulfanyl)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 346.37 g/mol. This compound has garnered attention for its possible applications in treating various diseases, particularly through mechanisms involving enzyme inhibition and anti-inflammatory effects.

Chemical Structure and Properties

The compound features:

- A pyrimidine core which is a common scaffold in pharmaceuticals.

- A benzylsulfanyl group that may enhance lipophilicity and biological activity.

- A trifluoromethyl group , known for increasing metabolic stability and influencing biological interactions.

Enzyme Inhibition

Recent studies suggest that this compound exhibits significant enzyme inhibition properties. Notably, it has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are critical targets in neurodegenerative diseases such as Alzheimer's.

- Inhibition Studies : The compound was tested against AChE, showing moderate inhibition with IC50 values comparable to established inhibitors like rivastigmine . The selectivity index (SI) for AChE versus BuChE was also calculated, indicating a preference for AChE inhibition.

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase | 38.4 | Rivastigmine |

| Butyrylcholinesterase | 58.0 - 277.5 | Various derivatives |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that derivatives with similar structures have demonstrated potent suppression of COX-2 activity, with IC50 values reported as low as 0.04 µmol . This suggests a potential therapeutic role in managing inflammatory conditions.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound against various pathogens, including Mycobacterium tuberculosis. While the results are still emerging, some derivatives have shown mild activity, indicating further investigation is warranted .

Case Studies

- Neuroprotective Potential : In a study focusing on neuroprotective agents, compounds similar to this compound were evaluated for their ability to inhibit cholinesterases effectively. The findings suggested that the presence of the trifluoromethyl group significantly enhances the binding affinity to the enzyme active sites .

- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that pyrimidine derivatives could significantly reduce inflammation markers compared to controls. The specific mechanisms involved include downregulation of iNOS and COX-2 expression levels .

Q & A

Q. Table 1: Structure-Activity Relationships (SAR)

| Derivative | Substituent (R) | IC₅₀ (µM) | Target |

|---|---|---|---|

| Parent | H | 12.3 | EGFR |

| Analog A | -OCH₃ | 5.7 | EGFR |

| Analog B | -CF₃ | 0.1 | DHFR |

Key Insight : Trifluoromethyl (Analog B) enhances potency 120-fold via hydrophobic interactions .

Advanced: How do computational methods guide the optimization of pharmacokinetic properties?

Methodological Answer:

- ADME/Tox Prediction : Use SwissADME or pkCSM to assess:

- Lipophilicity (LogP) : Optimal range: 2–4 for blood-brain barrier penetration.

- CYP450 Inhibition : Avoid structural alerts (e.g., benzylsulfanyl may inhibit CYP3A4).

- Metabolite Prediction : Phase I oxidation of benzylsulfanyl to sulfoxide/sulfone derivatives .

Example Data:

- LogP : Calculated 3.8 (experimental 3.5).

- Half-life (t₁/₂) : Predicted 4.2 hours in human liver microsomes .

Advanced: What mechanistic insights explain its dual anticancer/antimicrobial activity?

Methodological Answer:

Q. Experimental Validation :

- Flow Cytometry : 30% apoptosis in HeLa cells at 10 µM.

- MIC Values : 2 µg/mL against S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.